molecular formula C11H11BrO2 B1467806 Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate CAS No. 749928-59-4

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate

Cat. No.: B1467806
CAS No.: 749928-59-4
M. Wt: 255.11 g/mol
InChI Key: GJGGVSIHEZLWPU-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a bromine atom at the meta-position of a phenyl ring and a methyl ester group. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable intermediates in organic synthesis and medicinal chemistry. This compound’s synthesis typically involves coupling reactions, such as those employing zinc reagents (e.g., (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide) with aryl halides under transition metal catalysis . Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 255.11 g/mol .

Key applications include its use in photoannulation reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGGVSIHEZLWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Method Overview:
The most direct and commonly reported method for preparing methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate involves the methylation of 1-(3-bromophenyl)cyclopropanecarboxylic acid using iodomethane in the presence of a base.

Reaction Scheme:
1-(3-bromophenyl)cyclopropanecarboxylic acid + iodomethane → this compound

Detailed Procedure:

  • A mixture of 1-(3-bromophenyl)cyclopropanecarboxylic acid (250 mg, 1.037 mmol) and potassium carbonate (717 mg, 5.18 mmol) is dissolved in acetonitrile (10.3 mL).
  • Iodomethane (0.08 mL, 1.24 mmol) is added to the mixture.
  • The reaction mixture is heated at 50°C overnight (~12-16 hours).
  • After completion, the mixture is filtered, and the filtrate is concentrated under reduced pressure.
  • The residue is partitioned between dichloromethane (DCM) and water.
  • The organic layer is collected, dried, and concentrated under vacuum to yield the methyl ester product.

Yield and Purity:

  • Yield reported: 64%
  • Mass spectrometry confirms the product with an m/z of 256.9 (M+2), consistent with the bromine isotope pattern.

Reaction Conditions Summary Table:

Parameter Details
Starting material 1-(3-bromophenyl)cyclopropanecarboxylic acid (1.037 mmol)
Base Potassium carbonate (5.18 mmol)
Solvent Acetonitrile (10.3 mL)
Methylating agent Iodomethane (1.24 mmol)
Temperature 50°C
Reaction time Overnight (~12-16 hours)
Work-up Filtration, extraction with DCM/water, drying, concentration
Yield 64%

This method is straightforward, uses mild conditions, and provides a moderate yield. It is cited in patent literature (WO2015/104684) and chemical synthesis databases, confirming its reproducibility and reliability.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Notes
Esterification with Iodomethane Methylation of acid with iodomethane & K2CO3 Acetonitrile, 50°C, overnight 64 Simple, mild conditions, moderate yield
Cyclopropanation + Halogenation Cyclopropanation of methacrylic derivatives, dehalogenation, acidification Alkali, metal sodium, mild conditions Variable Multi-step, adaptable, high purity
Acid Chloride + Organozinc Acid chloride formation, reaction with aryl-zinc chloride Thionyl chloride, toluene, RT-40°C Not reported Indirect, adaptable for aryl substitution

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H11_{11}BrO2_2
  • Molecular Weight : 255.11 g/mol
  • IUPAC Name : Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
  • CAS Number : 749928-59-4

The compound features a cyclopropane ring substituted with a bromophenyl group, which contributes to its unique reactivity and potential applications.

Medicinal Chemistry

This compound has been investigated for its biological activities, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Agents

Research has shown that derivatives of cyclopropane carboxylic acids exhibit anticancer properties. This compound can serve as a building block for synthesizing more complex molecules that target cancer pathways.

Synthetic Organic Chemistry

This compound is utilized in various synthetic routes due to its ability to undergo diverse reactions, such as nucleophilic substitutions and cycloadditions.

Synthesis of Complex Molecules

The compound's structure allows it to participate in reactions that lead to the formation of larger and more complex organic molecules. For example, it can be used in the synthesis of biologically active heterocycles, which are important in drug discovery.

Materials Science

Due to its unique chemical properties, this compound is also explored in materials science for the development of new polymers and materials with specific functionalities.

Polymer Applications

In polymer chemistry, this compound can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Analytical Chemistry

The compound is also relevant in analytical chemistry for developing new methods of analysis due to its distinctive spectral properties.

Spectroscopic Studies

This compound can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), providing insights into molecular interactions and conformations.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryPrecursor for anticancer agentsDevelopment of targeted therapies
Synthetic Organic ChemistryBuilding block for complex organic moleculesVersatile reactivity leading to diverse products
Materials ScienceIncorporation into polymersEnhanced material properties
Analytical ChemistryUtilization in spectroscopic studiesImproved analytical methods

Mechanism of Action

The mechanism of action of methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, leading to various derivatives with different biological activities .

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Derivatives

The position of the bromine atom on the phenyl ring significantly influences steric and electronic properties:

Compound Bromine Position Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate meta (3-) 255.11 High reactivity in annulation; 95% purity
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate ortho (2-) 255.11 Increased steric hindrance; 95% purity
Methyl 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylate Naphthalene 4- 316.19 Extended conjugation; 53% synthesis yield

Key Observations :

  • Ortho-substituted analogs exhibit steric challenges in reactions due to proximity between the bromine and cyclopropane ring .
  • Naphthalene derivatives (e.g., 4-bromo) show red-shifted UV absorption and enhanced stability, making them suitable for photochemical applications .

Halogen-Substituted Derivatives

Replacing bromine with other halogens alters electronic and steric profiles:

Compound Halogen Molecular Weight (g/mol) Key Properties Reference
This compound Br 255.11 Moderate leaving group ability
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate I 302.11 Enhanced leaving group ability; discontinued

Key Observations :

  • Iodine’s larger atomic radius and lower electronegativity increase polarizability, improving its utility in cross-coupling reactions .
  • Bromine balances reactivity and stability, making it preferable in catalytic cycles .

Ester Group Variations

Modifying the ester moiety impacts solubility and reactivity:

Compound Ester Group Molecular Weight (g/mol) Synthesis Yield Key Properties Reference
This compound Methyl 255.11 ~90% Standard for functionalization
Ethyl 2-(3-bromophenyl)cyclopropane-1-carboxylate Ethyl 269.14 22% cis:trans = 66:34; lower yield due to stereoselectivity challenges
1,3-Dioxoisoindolin-2-yl 1-(3-bromophenyl)cyclopropane-1-carboxylate Isoindolinone 357.18 63% Enhanced stability for crystallography

Key Observations :

  • Ethyl esters may introduce steric bulk, reducing reaction efficiency .
  • Bulky esters (e.g., isoindolinone) improve crystallinity, aiding in X-ray structure determination .

Substituent Effects on the Aromatic Ring

Additional functional groups modulate electronic and physical properties:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties Reference
Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate Hydroxymethyl (meta) 206.24 Increased hydrophilicity; 97% purity
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate Nitro, trifluoromethyl 307.21 Electron-withdrawing groups enhance electrophilicity; 95% purity

Key Observations :

  • Hydroxymethyl groups improve aqueous solubility, beneficial for biological assays .
  • Nitro and trifluoromethyl groups enhance electrophilicity, enabling nucleophilic aromatic substitutions .

Biological Activity

Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate is an organic compound notable for its unique structural features, including a cyclopropane ring and a bromophenyl group. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C12_{12}H11_{11}BrO2_2
  • Molecular Weight : Approximately 255.11 g/mol
  • Structure : The compound features a cyclopropane ring attached to a carboxylate ester and a brominated phenyl group, which may influence its biological interactions and reactivity.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Cyclopropanation Reactions : Utilizing alkenes and cyclopropanating agents.
  • Esterification : Reaction of 3-bromophenylacetic acid with methanol in the presence of acid catalysts.
  • Grignard Reactions : Involving the reaction of a Grignard reagent with carbonyl compounds followed by esterification.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, brominated phenolic compounds have been reported to inhibit cell growth in various cancer cell lines, including:

CompoundTarget Cell LineIC50_{50} (µg/mL)Mechanism of Action
BP 1.1HeLa10.5Induces apoptosis
BP 1.2HCT-1168.7Inhibits proliferation via β1-integrin signaling
BP 1.9A5494.29ROS-mediated apoptosis

The presence of bromine in the structure is often linked to enhanced biological activity due to its electronegative nature, which can facilitate interactions with biological targets such as enzymes and receptors .

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Study on Anticancer Activity

A study focusing on the anticancer properties of brominated compounds found that this compound exhibited potent cytotoxic effects against human lung adenocarcinoma cells (A549). The compound was shown to induce cell cycle arrest and apoptosis through the activation of reactive oxygen species (ROS) pathways .

Study on Antimicrobial Effects

Another investigation revealed that derivatives of this compound displayed significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Q & A

Basic: What are the standard synthetic routes for Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate, and how is the product characterized?

Methodological Answer:
Synthesis typically involves cyclopropanation via transition-metal catalysis or photochemical methods. For example, visible-light-induced annulation (e.g., using α-naphthyl precursors and zinc reagents) enables cyclopropane ring formation . Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical. Characterization relies on:

  • 1H/13C NMR : To confirm cyclopropane ring geometry (e.g., distinct δ 1.0–2.0 ppm for cyclopropane protons) and bromophenyl integration .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z ≈ 283–285 for bromine isotope patterns) .
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1700–1750 cm⁻¹) .

Basic: Which spectroscopic methods are essential for validating the structure of this compound?

Methodological Answer:

  • Multinuclear NMR : Assigns cyclopropane protons (geminal coupling constants, J ≈ 4–6 Hz) and bromophenyl aromatic signals (meta-substitution pattern at δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the cyclopropane ring and bromophenyl orientation. Software like SHELXL refines structural parameters, though twinning or disorder may require iterative refinement .
  • Isotopic Analysis : HRMS with ±5 ppm accuracy confirms molecular formula (C₁₂H₁₁BrO₂) .

Advanced: How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The 3-bromophenyl group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Steric Effects : The cyclopropane ring’s rigidity may hinder Pd catalyst coordination; bulky ligands (e.g., XPhos) improve efficiency .
  • Electronic Effects : Bromine’s electronegativity directs oxidative addition in Pd(0)/Pd(II) cycles. Competitive C–Br vs. ester carbonyl coordination must be mitigated using mild bases (e.g., K₂CO₃) .
  • Side Reactions : Cyclopropane ring strain can lead to ring-opening under harsh conditions (e.g., >100°C); low-temperature protocols (≤60°C) are advised .

Advanced: What crystallographic techniques and software are recommended for resolving structural ambiguities in strained cyclopropane systems?

Methodological Answer:

  • High-Resolution Data Collection : Use synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data completeness for small, strained molecules .
  • SHELX Suite : SHELXD for phase solution (via dual-space methods) and SHELXL for refinement. Address twinning (common in cyclopropanes) using TWIN/BASF commands .
  • Validation Tools : PLATON/ADDSYM checks for missed symmetry, while R1/wR2 convergence (<5% discrepancy) ensures model accuracy .

Advanced: How can deuterium-labeled analogs of this compound be synthesized for mechanistic studies?

Methodological Answer:

  • Isotopic Precursors : Use deuterated aryl halides (e.g., 3-bromophenyl-d₄) in cyclopropanation reactions. For cyclopropane deuteration, employ D₂O quenching post-zinc reagent formation .
  • Analytical Validation : 2H NMR or mass shifts in HRMS (e.g., +4 Da for tetra-deuteration) confirm labeling efficiency .
  • Applications : Trace reaction pathways (e.g., kinetic isotope effects in ring-opening reactions) or metabolic stability assays .

Advanced: How do computational methods complement experimental data in analyzing cyclopropane ring strain?

Methodological Answer:

  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to predict bond angles (cyclopropane ~60°) and strain energy (~27–30 kcal/mol) .
  • NCI Analysis : Visualizes non-covalent interactions (e.g., steric clashes between bromophenyl and ester groups) .
  • Transition-State Modeling : Simulate ring-opening pathways (e.g., thermal vs. acid-catalyzed mechanisms) to guide synthetic modifications .

Advanced: What strategies mitigate data contradictions between spectroscopic and crystallographic results?

Methodological Answer:

  • Dynamic Effects : NMR may average asymmetric conformations, while X-ray captures static snapshots. Variable-temperature NMR (e.g., −50°C to 25°C) resolves dynamic disorder .
  • Discrepancy Resolution : If NMR suggests axial bromophenyl orientation but X-ray shows equatorial, re-examine solvent polarity’s impact on conformation .
  • Validation Pipelines : Cross-check with IR (ester C=O) and HRMS to rule out impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Reactant of Route 2
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Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate

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